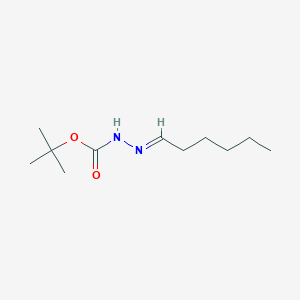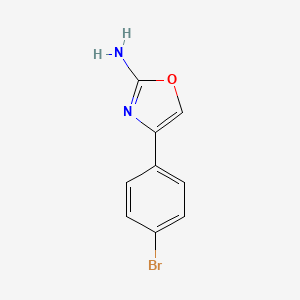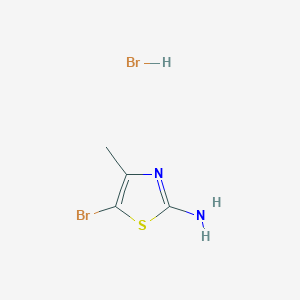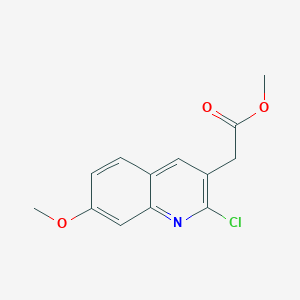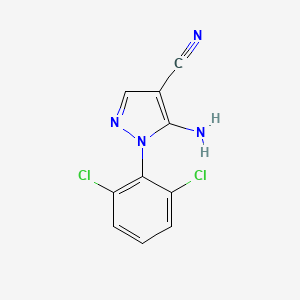![molecular formula C11H12INO2 B3155141 4-[(4-Iodophenyl)carbonyl]morpholine CAS No. 79271-22-0](/img/structure/B3155141.png)
4-[(4-Iodophenyl)carbonyl]morpholine
Overview
Description
4-[(4-Iodophenyl)carbonyl]morpholine, also known as ICM-206, is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Molluscicidal Agent
4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating a morpholine moiety, has been synthesized and shown to have a good molluscicidal effect. This compound is structurally related to 4-[(4-Iodophenyl)carbonyl]morpholine and represents its potential use in pest control (Duan et al., 2014).
Synthesis of Morpholines
Morpholine derivatives, including those with carbonyl groups, have attracted significant attention due to their presence in natural products and biologically relevant compounds. Advances in the synthesis of these compounds, utilizing various methods including transition metal catalysis, highlight their importance in scientific research (V. Palchykov & V. Chebanov, 2019).
Antimicrobial Properties
Morpholine derivatives exhibit antimicrobial properties, with studies exploring their activity against various microorganisms. The research on 4-(Phenylsulfonyl) morpholine, another derivative, shows its potential as an antimicrobial agent, indicating similar possibilities for 4-[(4-Iodophenyl)carbonyl]morpholine (M. A. Oliveira et al., 2015).
Drug Metabolism Studies
4-[(4-Iodophenyl)carbonyl]morpholine can be essential in drug metabolism studies, as demonstrated by the synthesis of morpholine derivatives labelled with carbon-14. These compounds are used in preclinical in vitro and in vivo drug metabolism studies to understand how drugs are processed in the body (Martin R. Edelmann et al., 2016).
Theoretical and Experimental Studies
The compound has been the subject of extensive theoretical and experimental studies, including vibrational spectroscopy and quantum chemical methods. These studies help understand the molecular geometry, vibrational characteristics, and other properties of morpholine derivatives (V. Arjunan et al., 2011).
Catalysis in Chemical Reactions
Morpholine compounds serve as catalysts in various chemical reactions, demonstrating their utility in synthetic chemistry. For instance, morpholine has been used as a catalyst in the formation of spiro 2-amino-3-cyano pyrano[3,2-c]chromene derivatives, showcasing its role in facilitating specific types of chemical transformations (A. M. Pansuriya et al., 2009).
properties
IUPAC Name |
(4-iodophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSOBKZQVFSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Iodophenyl)carbonyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



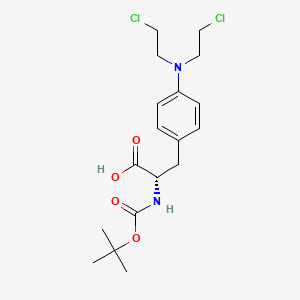

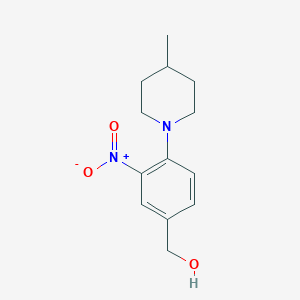
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3155085.png)
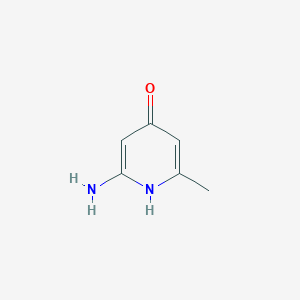
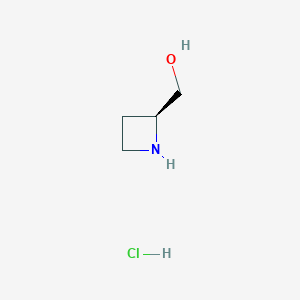
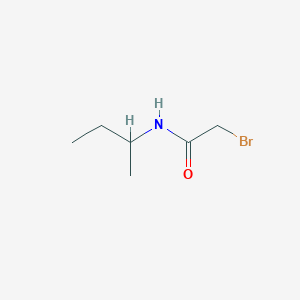
![2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B3155113.png)
